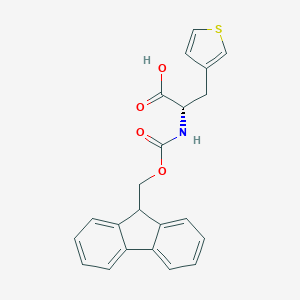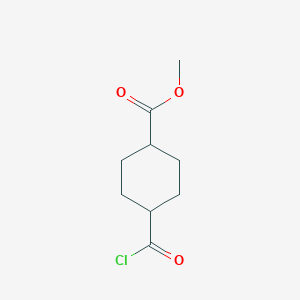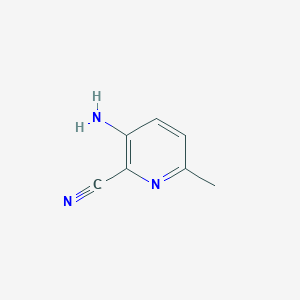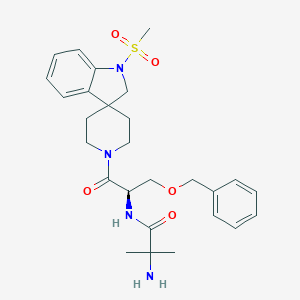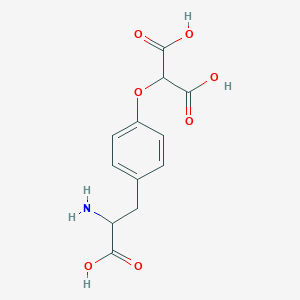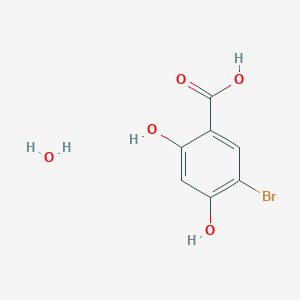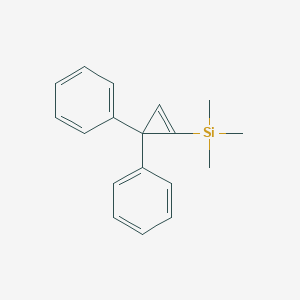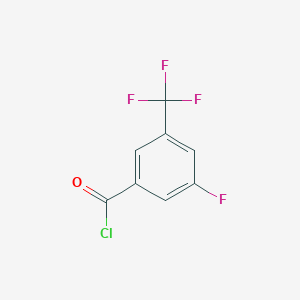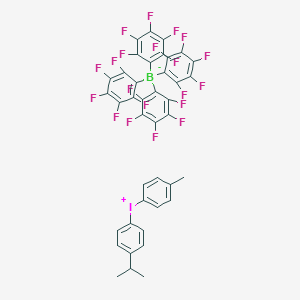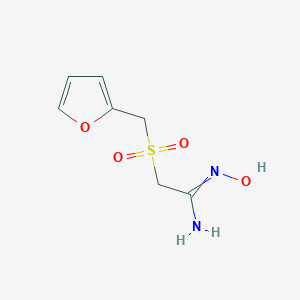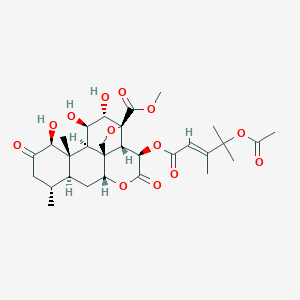
Bruceanol G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bruceanol G is a natural product isolated from the marine sponge, Ircinia sp. It belongs to the guanidine alkaloid family and has been found to possess various biological activities. The compound has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases.
Applications De Recherche Scientifique
Cytotoxic Activity
Bruceanols, including Bruceanol G, are compounds isolated from the plant Brucea antidysenterica. Research has shown that Bruceanol G exhibits significant cytotoxicity against neoplastic cell lines. For instance, in a study by Imamura et al. (1995), Bruceanol G demonstrated cytotoxic effects against COLO-205 and KB cell lines, indicating its potential in cancer research and therapy (Imamura et al., 1995).
Antibiotic and Antiviral Properties
Bruceanol B, closely related to Bruceanol G, has shown notable antibiotic properties. Lee et al. (2011) found that Bruceanol B generated oxygen radicals in Bacillus subtilis lysates and inhibited the trafficking of viral glycoprotein in virus-infected cells, suggesting a role in combating infections and viruses (Lee et al., 2011).
Wound Healing and Antibacterial Activities
The methanol leaf extract of Brucea antidysenterica, which contains various bruceanols, has been evaluated for wound healing and antibacterial activities. Wolde et al. (2022) reported that solvent fractions of this extract, particularly the aqueous fraction, showed significant efficacy in wound healing and exhibited antibacterial properties (Wolde et al., 2022).
Antitumor Activity
Another aspect of Bruceanol G's potential is in antitumor activity. A study by Cuendet & Pezzuto (2004) discussed bruceantin, derived from Brucea antidysenterica, highlighting its efficacy in inducing apoptosis in leukemia, lymphoma, and myeloma cell lines and suggesting its reevaluation for clinical efficacy against hematological malignancies (Cuendet & Pezzuto, 2004).
Propriétés
Numéro CAS |
168301-20-0 |
|---|---|
Nom du produit |
Bruceanol G |
Formule moléculaire |
C30H40O13 |
Poids moléculaire |
608.6 g/mol |
Nom IUPAC |
methyl (1R,2S,3R,6R,8S,9R,12S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate |
InChI |
InChI=1S/C30H40O13/c1-12-8-16(32)23(35)28(6)15(12)10-17-29-11-40-30(26(38)39-7,24(36)19(34)21(28)29)22(29)20(25(37)41-17)42-18(33)9-13(2)27(4,5)43-14(3)31/h9,12,15,17,19-24,34-36H,8,10-11H2,1-7H3/b13-9+/t12-,15+,17-,19-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1 |
Clé InChI |
LNFLSPAGUXRAML-GLQLFLDVSA-N |
SMILES isomérique |
C[C@@H]1CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
SMILES |
CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
SMILES canonique |
CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
Synonymes |
bruceanol G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



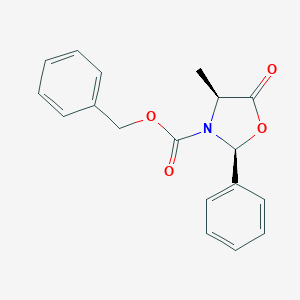
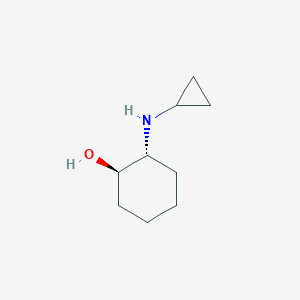
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
